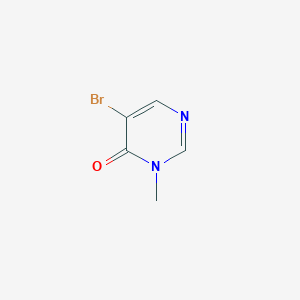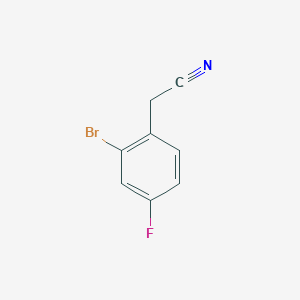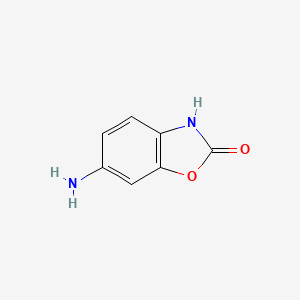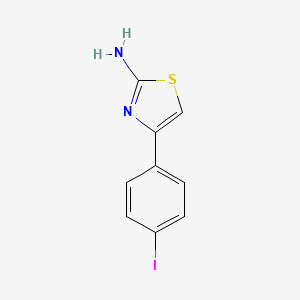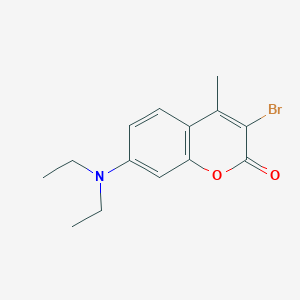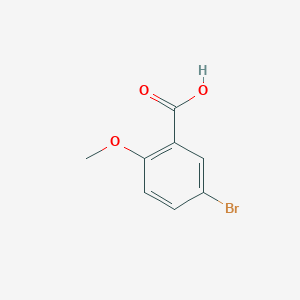
5-Bromo-2-methoxybenzoic acid
Übersicht
Beschreibung
5-Bromo-2-methoxybenzoic acid (5-Bromo-2-MBA) is a powerful organic acid and a widely used reagent in organic synthesis. It is a colorless solid that is insoluble in water and soluble in organic solvents. It is an important intermediate in the synthesis of various compounds and is used in the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and agrochemicals. 5-Bromo-2-MBA has a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization in Marine Organisms
5-Bromo-2-methoxybenzoic acid was identified as a component in marine organisms. For instance, it was isolated from the red alga Rhodomela confervoides, alongside other bromophenol derivatives. These compounds were structurally elucidated using various spectroscopic methods, including IR, NMR, and X-ray analysis. However, they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Synthetic Applications
This compound has been used as an intermediate in the synthesis of various compounds. For example:
- It was involved in the synthesis of intermediates for Bifendate, a drug used for liver protection, with a total yield of about 37% (Bao Li-jiao, 2013).
- It played a role in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a medication used for schizophrenia (Wang Yu, 2008).
Involvement in Complex Formation
This compound has been used in the formation of lanthanide complexes. These complexes have been synthesized and characterized for their crystal structures, thermodynamic properties, and luminescence behaviors, indicating potential applications in material sciences (Xiao-Hui Wu et al., 2018).
Wirkmechanismus
Target of Action
5-Bromo-2-methoxybenzoic Acid is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds . It is used in the synthesis of benzylisothioureas as potent inhibitors of the divalent metal transporter 1 (DMT1) .
Mode of Action
The compound’s mode of action involves a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the resulting compound reacts with NBS, continuing the reaction .
Biochemical Pathways
The compound affects the biochemical pathways involving the divalent metal transporter 1 (DMT1) . By inhibiting DMT1, it can potentially disrupt the transport of divalent metals, affecting various downstream processes .
Result of Action
The inhibition of DMT1 by this compound could lead to changes in the cellular concentrations of divalent metals, potentially affecting various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Safety and Hazards
Zukünftige Richtungen
5-Bromo-2-methoxybenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . It is expected to play a significant role in the development of new antidiabetic drugs with novel targets and mechanisms .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-methoxybenzoic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of benzylisothioureas, which are potent divalent metal transporter 1 (DMT1) inhibitors . These interactions are crucial as DMT1 is involved in the transport of divalent metal ions across cell membranes, impacting cellular metal ion homeostasis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the proliferation of breast cancer cells by interacting with the aromatase enzyme, which converts androgen to estrogen . This interaction can lead to changes in gene expression and cellular metabolism, ultimately affecting cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its interaction with the benzylic position in aromatic compounds. This interaction involves free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions can lead to the formation of new compounds that can inhibit or activate enzymes, alter gene expression, and impact cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with acute toxicity in animal models . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is metabolized by enzymes that catalyze the oxidation of the benzylic position, leading to the formation of carboxylic acid derivatives . These metabolic pathways can impact the overall metabolic flux and levels of metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported across cell membranes by specific transporters that recognize its chemical structure . This transport mechanism is crucial for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, the presence of a methoxy group can influence its localization to the endoplasmic reticulum or other membrane-bound organelles . This localization can impact the compound’s activity and function within the cell.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDUXZIRWBYBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358219 | |
| Record name | 5-bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2476-35-9 | |
| Record name | 5-Bromo-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2476-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
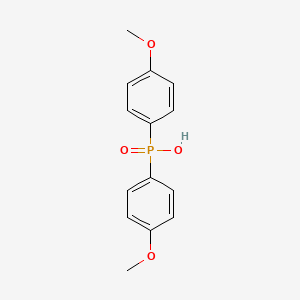
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
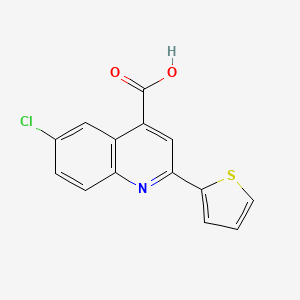

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)

